molecular formula C13H17NOS B5723978 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol

3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol

Cat. No. B5723978
M. Wt: 235.35 g/mol
InChI Key: KGTKJRHKZFXETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol, also known as PTT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTT belongs to a class of compounds known as thiosemicarbazones and has been studied for its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This compound may also induce apoptosis by activating the p53 pathway and inhibiting the Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. It has also been shown to have good stability in biological fluids. This compound has been studied for its potential to cross the blood-brain barrier, which could make it a promising candidate for treating brain tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol in lab experiments is its low toxicity and good stability. However, this compound is not widely available and can be expensive to synthesize. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Future Directions

There are several future directions for research on 3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol. One area of interest is its potential as a treatment for brain tumors, as it has shown promising results in crossing the blood-brain barrier. Another area of interest is its potential as an antimicrobial agent, as it has shown activity against several bacterial strains. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown great potential in scientific research and is a promising candidate for further study.

Synthesis Methods

3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol can be synthesized by reacting 4-methylpiperidine-4-carbonyl chloride with 2-hydroxybenzaldehyde in the presence of thiosemicarbazide. The resulting compound is then treated with hydrochloric acid to obtain this compound. This synthesis method has been studied and optimized for high yield and purity.

Scientific Research Applications

3-[(4-methyl-1-piperidinyl)carbonothioyl]phenol has been extensively studied for its potential anticancer properties. Several studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. This compound has also been studied for its potential as an antimicrobial agent, as it has shown activity against several bacterial strains.

properties

IUPAC Name

(3-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-10-5-7-14(8-6-10)13(16)11-3-2-4-12(15)9-11/h2-4,9-10,15H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTKJRHKZFXETB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322819
Record name (3-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787622
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

678190-53-9
Record name (3-hydroxyphenyl)-(4-methylpiperidin-1-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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